molecular formula C21H28N2O4 B6025336 cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone

cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone

Cat. No.: B6025336
M. Wt: 372.5 g/mol
InChI Key: ZARWISZRHBSGFC-KRWDZBQOSA-N
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Description

Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the cyclopropyl group. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperidine Ring: Similar cyclization reactions are used to form the piperidine ring.

    Introduction of Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

Cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is unique due to the combination of its cyclopropyl, pyrrolidine, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-14-17-2-1-11-23(17)21(26)16-5-7-18(8-6-16)27-19-9-12-22(13-10-19)20(25)15-3-4-15/h5-8,15,17,19,24H,1-4,9-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWISZRHBSGFC-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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